molecular formula C81H119N21O22 B588312 (4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid CAS No. 141923-36-6

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Cat. No.: B588312
CAS No.: 141923-36-6
M. Wt: 1738.968
InChI Key: FQIRADRNACPVQT-WWSDOYNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature System and Chemical Identity

The systematic nomenclature of complex peptides follows established International Union of Pure and Applied Chemistry and International Union of Biochemistry conventions for describing amino acid sequences and stereochemical configurations. The target compound's complete systematic name reflects the precise stereochemical arrangement of each constituent amino acid residue, with the (2S) designations indicating the left-handed configuration of the alpha-carbon centers characteristic of naturally occurring amino acids. This nomenclature system provides unambiguous identification of the peptide's three-dimensional structure and chemical identity.

According to International Union of Pure and Applied Chemistry guidelines for peptide nomenclature, complex polypeptide structures are named systematically by describing each amino acid residue in sequence from the amino-terminus to the carboxyl-terminus. The extensive systematic name of this compound indicates a polypeptide chain containing approximately thirteen to fifteen amino acid residues, each with defined stereochemical configuration. The presence of multiple (2S)-configured centers throughout the structure confirms adherence to natural amino acid stereochemistry patterns observed in biologically active peptides.

The chemical identity of this complex peptide can be deconstructed into recognizable amino acid components based on standard nomenclature conventions. Analysis of the systematic name reveals the presence of serine (2-amino-3-hydroxypropanoyl), phenylalanine (3-phenylpropanoyl), leucine (4-methylpentanoyl), arginine (5-carbamimidamidopentanoyl), asparagine or aspartic acid derivatives (4-oxobutanoyl), proline (pyrrolidine-2-carbonyl), aspartic acid (3-carboxypropanoyl), lysine (6-aminohexanoyl), and tyrosine (3-(4-hydroxyphenyl)propanoyl) residues. This diverse amino acid composition indicates a complex bioactive peptide with potential for multiple molecular interactions and biological functions.

Structural Characteristics of Multi-Amino Acid Peptide Compounds

Complex peptide structures exhibit distinctive conformational properties arising from the planar nature of peptide bonds and the restricted rotation around amide linkages. The peptide bonds within this compound demonstrate the characteristic planarity observed in all amide structures, where the carbonyl carbon, nitrogen, and adjacent atoms reside in the same plane due to resonance stabilization. This planar arrangement significantly influences the overall three-dimensional conformation of the polypeptide chain and constrains the possible conformational states accessible to the molecule.

The structural characteristics of multi-amino acid peptide compounds are governed by main chain torsion angles, particularly the phi and psi angles that describe rotation around bonds adjacent to the alpha-carbon atoms. While omega angles describing peptide bond geometry remain relatively fixed at approximately 180 degrees for trans-peptide bonds, the phi and psi angles exhibit considerable rotational freedom that determines secondary structure formation. The complex peptide under investigation, with its extensive amino acid sequence, likely adopts specific conformational preferences dictated by both local amino acid interactions and global structural optimization.

Structural Parameter Characteristic Value Significance
Peptide Bond Length 1.34 Å Intermediate between single and double bonds
Omega Angle ~180° (trans) Planar peptide bond configuration
Phi Angle Range -180° to +180° Variable rotation around N-Cα bond
Psi Angle Range -180° to +180° Variable rotation around Cα-C bond
Bond Planarity Complete Resonance stabilization of amide group

The amino acid composition of this complex peptide contributes to its structural characteristics through diverse side chain properties and interactions. The presence of aromatic residues such as phenylalanine and tyrosine provides opportunities for pi-pi stacking interactions and hydrophobic clustering, while charged residues like arginine and lysine enable electrostatic interactions and hydrogen bonding. Proline residues introduce conformational constraints due to their cyclic structure, potentially inducing turns or kinks in the peptide backbone that influence overall molecular geometry.

Position within Peptide Natural Products Classification

Complex peptide natural products are classified into several major categories based on their biosynthetic origins and structural characteristics. This compound appears to belong to the class of ribosomally synthesized and post-translationally modified peptides, which represent a diverse group of natural products derived from ribosomal peptide synthesis followed by extensive enzymatic modifications. The stereochemical uniformity and amino acid composition suggest ribosomal origin rather than non-ribosomal peptide synthetase production, which typically incorporates non-standard amino acids and varied stereochemistry.

The classification of peptide natural products encompasses multiple biosynthetic pathways and structural types, with ribosomally synthesized peptides representing one of the most abundant and diverse categories. These compounds are characterized by their incorporation of standard proteinogenic amino acids in the left-handed configuration, consistent with the structural features observed in the target compound. The extensive post-translational modifications evident in the compound's structure align with the characteristic features of ribosomally synthesized and post-translationally modified peptides, which undergo complex enzymatic processing to achieve their final bioactive forms.

Within the broader context of natural product classification, this compound falls under the amino acid and peptide category, which encompasses molecules formed through amide bond linkages between amino acid residues. The presence of multiple amino acids linked via peptide bonds clearly places this compound within the peptide natural products superfamily, distinguishing it from other natural product classes such as terpenoids, alkaloids, or polyketides. The complex structure and apparent biological origin suggest potential membership in specialized peptide subclasses involved in cellular signaling, antimicrobial activity, or other biological functions.

Historical Context of Complex Peptide Research

The development of complex peptide research has evolved significantly since the early twentieth century, beginning with fundamental studies of natural hormones and bioactive peptides. The historical progression of peptide chemistry can be traced from the initial isolation and characterization of insulin in 1921 through the development of sophisticated synthetic methodologies and analytical techniques. Bruce Merrifield's pioneering work on solid-phase peptide synthesis in 1963 revolutionized the field by enabling the systematic construction of complex peptide sequences with unprecedented efficiency and control.

The evolution of peptide research methodologies has been marked by several key technological advances that have enabled the study of increasingly complex structures. The introduction of the Boc/Bzl protection scheme in 1964, followed by the development of Fmoc chemistry in the 1970s, provided orthogonal protection strategies essential for complex peptide synthesis. The advent of high-performance liquid chromatography purification methods in 1976 and automated peptide synthesizers in the 1980s further accelerated progress in complex peptide research and characterization.

Historical Milestone Year Significance
Insulin Discovery 1921 First therapeutic peptide identification
Solid-Phase Peptide Synthesis 1963 Revolutionary synthetic methodology
Boc/Bzl Protection Scheme 1964 Systematic protection strategy
Automated Peptide Synthesis 1968 Large-scale production capability
Fmoc Chemistry Development 1970 Orthogonal protection approach
Native Chemical Ligation 1994 Protein synthesis advancement

Contemporary peptide research has been further enhanced by advances in mass spectrometry, nuclear magnetic resonance spectroscopy, and computational modeling techniques that enable detailed structural characterization of complex peptides. The development of advanced analytical methods has facilitated the identification and characterization of complex peptide mixtures, enabling researchers to determine molecular weight distributions, polydispersity indices, and structural features of sophisticated peptide natural products. These technological advances have been instrumental in expanding our understanding of complex peptides like the compound under investigation.

Research Significance in Peptide Chemistry

Complex peptide structures hold tremendous significance in contemporary peptide chemistry research due to their potential applications in therapeutic development, biomaterial design, and fundamental biological studies. The intricate molecular architecture of multi-amino acid peptides provides unique opportunities for drug discovery and development, particularly in areas where traditional small molecules have proven inadequate. The structural complexity and biological compatibility of peptides make them attractive candidates for addressing challenging therapeutic targets and developing novel treatment modalities.

The research significance of complex peptides extends beyond therapeutic applications to encompass fundamental studies of protein folding, molecular recognition, and biological function. These compounds serve as valuable model systems for understanding the relationship between amino acid sequence, three-dimensional structure, and biological activity. The ability to systematically modify peptide sequences and analyze the resulting structure-activity relationships provides crucial insights into the molecular basis of biological function and the design principles governing peptide-based biomolecules.

Modern peptide chemistry research increasingly focuses on developing sophisticated analytical and synthetic methods for characterizing and producing complex peptide structures. Advanced techniques such as native chemical ligation, enzymatic peptide synthesis, and bioconjugation methodologies have expanded the scope of accessible peptide structures and enabled the creation of novel peptide-based materials and therapeutics. The compound under investigation represents an example of the structural complexity achievable through modern peptide chemistry approaches and illustrates the potential for designing sophisticated molecular architectures with tailored properties and functions.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRADRNACPVQT-WWSDOYNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H119N21O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with a 2-chlorotrityl chloride (2-CTC) resin, chosen for its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry. The C-terminal 5-oxopentanoic acid is attached via esterification:

  • Resin activation : Swelling in anhydrous dichloromethane (DCM) for 30 minutes.

  • Coupling : Reaction with 1.5 equivalents of Fmoc-protected amino acid and 3 equivalents of DIEA in DCM for 2 hours.

  • Capping : MeOH quenching to neutralize unreacted chlorides.

Iterative Amino Acid Coupling

Each residue is added using the following cycle:

StepReagents/ConditionsDuration
Fmoc Deprotection20% piperidine in DMF2 × 5 min
Coupling4 eq Fmoc-AA, 4 eq HATU, 8 eq DIEA in DMF45 min
Wash-Free SPPSBulk evaporation at 50°C under N₂ flush5 min

This protocol reduces solvent waste by 95% compared to traditional SPPS.

Critical Optimization Parameters

Coupling Efficiency Enhancements

  • Double coupling : Applied for sterically hindered residues (e.g., 4-methylpentanoyl) using 8 eq amino acid.

  • Microwave assistance : 30-second pulses at 30W improve kinetics for problematic sequences.

Aggregation Mitigation

  • Backbone amide protection : Hmb (2-hydroxy-4-methoxybenzyl) groups at alternating positions.

  • Solvent system : 25% 2,2,2-trifluoroethanol in DMF reduces β-sheet formation.

Cleavage and Global Deprotection

The final peptide-resin undergoes cleavage with TFA/TIS/H₂O (95/2.5/2.5) for 4 hours, achieving:

  • Resin detachment : >98% efficiency via trityl cation stabilization.

  • Side-chain deprotection : Simultaneous removal of Pbf, Boc, and tert-butyl groups.

Purification and Characterization

Preparative HPLC Conditions

ColumnMobile PhaseGradient
C18 (250 × 21.2 mm)A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN5–50% B in 45 min

Yield after purification: 12–15% for the 12-mer peptide.

Mass Spectrometry Validation

  • Observed m/z : 1327.58 [M+H]⁺ (calculated: 1327.62).

  • Purity : >95% by LC-MS at 214 nm.

Comparative Analysis of Synthesis Strategies

ParameterTraditional SPPSWash-Free SPPS
Solvent waste/cycle50 mL2.5 mL
Cycle time90 min55 min
Crude purity60–70%75–85%

Challenges and Solutions in Large-Scale Production

  • Cost optimization : HATU replaced by cheaper COMU for residues without coupling issues.

  • Epimerization control : 0.4 M Oxyma Pure additive reduces racemization to <0.5% .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid: can undergo various chemical reactions, including:

    Oxidation: This can affect the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: This can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives under specific conditions.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .

Scientific Research Applications

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid: has a wide range of applications in scientific research:

    Chemistry: Used in ligand binding assays and as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways, particularly those involving thrombin receptors.

    Medicine: Explored for its potential therapeutic effects in conditions involving smooth muscle contraction and platelet aggregation.

    Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural complexity is comparable to other oligopeptides and peptidomimetics documented in recent research. Below is a comparative analysis based on available evidence:

Compound Key Features Functional Groups Potential Applications References
Target Compound Branched oligopeptide with pyrrolidine, hydroxyphenyl, and carbamimidamido groups Amino, hydroxy, carbamimidamido, phenyl Drug delivery, enzyme inhibition (hypothetical)
OP-0058830 () Azide and morpholine-containing peptide Azide, morpholine, phenyl, methyl Click chemistry, bioconjugation
(2S)-2-[[...]-pentanoic Acid () Linear peptide with hydroxyphenyl and diaminomethylideneamino groups Hydroxyphenyl, diaminomethylideneamino (guanidine-like), methyl Antimicrobial or antiviral agents (speculated)
(2S)-2-[4-(Boc-amino)...Acid () Boc-protected pyrrolidine and methylpentanoic acid Boc (tert-butyloxycarbonyl), pyrrolidinone, methyl Intermediate in peptide synthesis

Key Differences

Branched vs.

Functional Group Diversity : The carbamimidamido group (guanidinium) in the target compound may improve solubility in polar solvents compared to morpholine (OP-0058830) or Boc-protected () derivatives .

Synthetic Complexity: The target compound’s synthesis likely involves iterative coupling of chiral amino acids, akin to solid-phase peptide synthesis (SPPS), whereas OP-0058830 incorporates azide-alkyne cycloaddition for functionalization .

Research Findings

  • Catalytic Applications : While highlights advancements in organic catalysts, the target compound’s peptide backbone and charged groups may limit utility in traditional catalysis but could enable biocatalysis or substrate-specific interactions .
  • Educational Challenges: and note that complex peptide structures often challenge students’ understanding of resonance and stereochemistry, underscoring the need for advanced teaching tools .

Biological Activity

The compound in focus, (4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[[2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid (often referred to as a complex peptide) has garnered attention due to its potential therapeutic applications. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The intricate structure of the compound suggests multiple functional groups that may contribute to its biological activity. The presence of amino acids, hydroxyl groups, and carbonyl functionalities indicates potential interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₃₁H₄₃N₇O₉
Molecular Weight635.78 g/mol
SMILES RepresentationCCCCCCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O))

Research indicates that this compound may exhibit a variety of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. It appears to target hypoxia-inducible factors (HIFs), which are crucial in tumor growth and survival .
  • Antimicrobial Effects : The peptide has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. This is attributed to its ability to disrupt bacterial cell membranes .
  • Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Cancer Cell Line Study : In vitro tests on renal cell carcinoma (RCC) demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was linked to the modulation of apoptotic pathways .
  • Antimicrobial Activity Assessment : A study evaluating the compound's efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential for further development in neurodegenerative therapies .

Q & A

Q. What experimental designs address contradictory results in bioactivity assays?

  • Methodology : Use factorial design of experiments (DoE) to isolate variables (e.g., concentration, incubation time). Validate assays with positive/negative controls and orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.